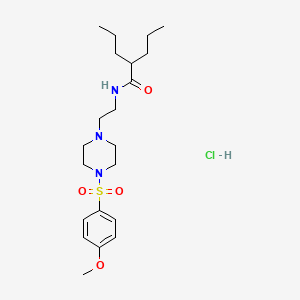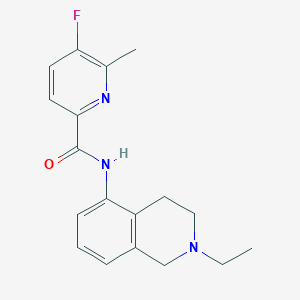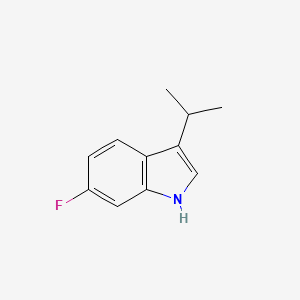![molecular formula C19H16F3N3O4S B2778702 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097930-59-9](/img/structure/B2778702.png)
2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline” is a complex organic compound. It contains a trifluoromethoxy group (OCF3), a benzenesulfonyl group, and a pyrrolidin-3-yl group attached to a quinoxaline core . The trifluoromethoxy group is known for its potent antibacterial activities .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules . Its presence is known to contribute significantly to the stereochemistry of the molecule, which can affect the drug’s interaction with biological targets. The trifluoromethoxy and benzenesulfonyl groups may enhance the compound’s ability to interact with various enzymes and receptors, potentially leading to the development of new medications with improved efficacy and selectivity.
Antibacterial Agents
Compounds containing trifluoromethoxy and benzenesulfonyl groups have been reported to exhibit potent antibacterial activities . This suggests that our compound of interest could be explored for its efficacy against drug-resistant bacteria such as MRSA, offering a new avenue in the fight against antibiotic resistance.
Pharmacophore Modeling
Due to its complex structure, this compound can serve as a model in pharmacophore studies to identify molecular features that are responsible for the biological activity . This can aid in the design of new compounds with desired therapeutic effects.
Biochemical Research
The unique structural features of this compound, including the pyrrolidine ring and the quinoxaline moiety, make it a valuable tool in biochemical research. It can be used to study protein-ligand interactions, enzyme mechanisms, and the role of fluorinated compounds in biological systems .
Chemical Research
In chemical research, this compound can be utilized to explore the synthesis of novel heterocyclic compounds. Its trifluoromethoxy group is particularly interesting for the development of new synthetic methodologies, given its potential reactivity and the ability to introduce fluorine into other molecules .
Materials Science
While the direct applications in materials science are not explicitly detailed in the available literature, the structural motifs present in the compound, such as the pyrrolidine ring and the trifluoromethoxy group, could be of interest for the development of new materials. These could include polymers or small molecule organic semiconductors where such functional groups may impart unique electronic properties .
Propiedades
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-13-5-7-15(8-6-13)30(26,27)25-10-9-14(12-25)28-18-11-23-16-3-1-2-4-17(16)24-18/h1-8,11,14H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBINLTHSHAEPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)


![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)